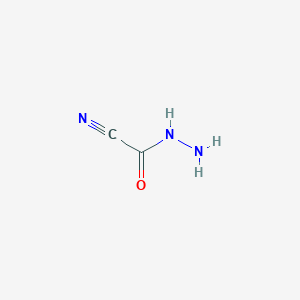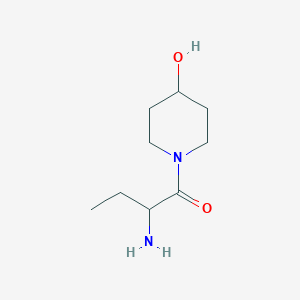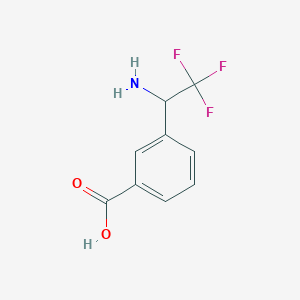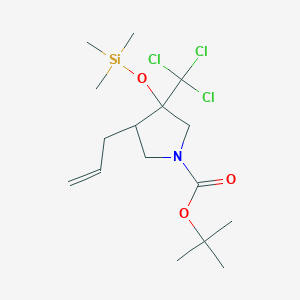
Hydrazinecarbonylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbonylcyanide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of both hydrazine and cyanide functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazinecarbonylcyanide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinecarbonylcyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.
Major Products Formed:
Oxidation: Formation of hydrazine oxides.
Reduction: Production of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarbonylcyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of hydrazinecarbonylcyanide involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to active sites. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Hydrazinecarbonylcyanide can be compared with other similar compounds such as:
Hydrazones: These compounds share the hydrazine functional group but differ in their reactivity and applications.
Cyanohydrins: These compounds contain the cyanide group and are used in different synthetic pathways.
Carbazole derivatives: These compounds exhibit similar biological activities but have distinct structural features.
Propiedades
Fórmula molecular |
C2H3N3O |
|---|---|
Peso molecular |
85.07 g/mol |
Nombre IUPAC |
cyanoformohydrazide |
InChI |
InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |
Clave InChI |
MFOBKQAGVZYMON-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)


![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)


![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)

![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)

